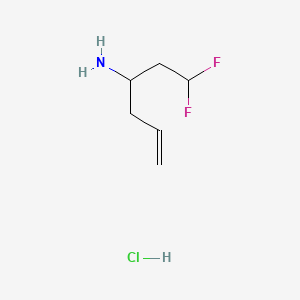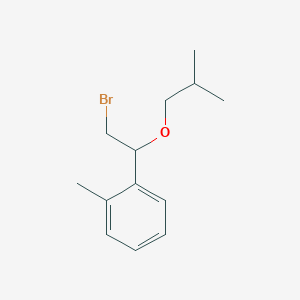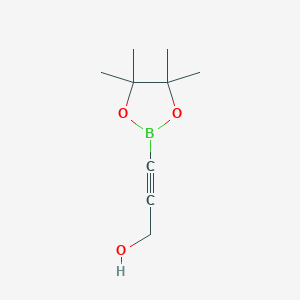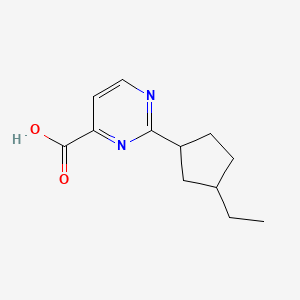![molecular formula C8H14ClNO2 B13474948 2-Amino-2-{bicyclo[2.1.1]hexan-1-yl}aceticacidhydrochloride](/img/structure/B13474948.png)
2-Amino-2-{bicyclo[2.1.1]hexan-1-yl}aceticacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-2-[(1s)-bicyclo[2.1.1]hexan-1-yl]acetic acid hydrochloride is a compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[2.1.1]hexane core provides a rigid and compact framework, which can be advantageous in the design of bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-[(1s)-bicyclo[2.1.1]hexan-1-yl]acetic acid hydrochloride typically involves the construction of the bicyclo[2.1.1]hexane core followed by functionalization. One common method is the [2+2] cycloaddition reaction, which uses photochemistry to form the bicyclic structure
Industrial Production Methods
Industrial production of this compound may involve scalable photochemical processes. The use of continuous flow reactors can enhance the efficiency and yield of the [2+2] cycloaddition reaction. Additionally, the purification and isolation of the final product can be optimized using techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-2-[(1s)-bicyclo[2.1.1]hexan-1-yl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the amino group to a halide, which can then be substituted with other nucleophiles.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-amino-2-[(1s)-bicyclo[2.1.1]hexan-1-yl]acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties, including antifungal activity.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-amino-2-[(1s)-bicyclo[2.1.1]hexan-1-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentanes: Another class of rigid bicyclic compounds used as bioisosteres.
Bicyclo[2.2.1]heptanes: Known for their stability and use in drug design.
Uniqueness
2-amino-2-[(1s)-bicyclo[2.1.1]hexan-1-yl]acetic acid hydrochloride is unique due to its specific bicyclic structure, which provides a balance of rigidity and flexibility. This makes it a valuable scaffold for the development of bioactive molecules with enhanced binding properties and stability.
Propriétés
Formule moléculaire |
C8H14ClNO2 |
|---|---|
Poids moléculaire |
191.65 g/mol |
Nom IUPAC |
2-amino-2-(1-bicyclo[2.1.1]hexanyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c9-6(7(10)11)8-2-1-5(3-8)4-8;/h5-6H,1-4,9H2,(H,10,11);1H |
Clé InChI |
SRXQSPQPLLWVPS-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC1C2)C(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B13474879.png)

![{[5-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13474888.png)
![Potassium;trifluoro-[2-(piperidin-1-ylmethyl)phenyl]boranuide](/img/structure/B13474899.png)






![N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B13474936.png)


